molecular formula C9H6N2O3 B566288 5-(Pyridin-3-yl)oxazole-2-carboxylic acid CAS No. 857521-74-5

5-(Pyridin-3-yl)oxazole-2-carboxylic acid

Cat. No.: B566288
CAS No.: 857521-74-5
M. Wt: 190.158
InChI Key: ZEKMJOJELHQXED-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)oxazole-2-carboxylic acid is an aromatic heterocyclic compound . It is functionalized through the use of carbon dioxide and used in the preparation of 3-propenylcephem derivatives as antibacterial agents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight is 254.67 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, oxazoles in general have been studied for their diverse chemical reactions .


Physical And Chemical Properties Analysis

This compound is an off-white solid .

Scientific Research Applications

Synthesis and Antimicrobial Activities A series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, synthesized from 5-(pyridin-3-yl)oxazole-2-carboxylic acid, have shown moderate antimicrobial activities, indicating the potential use of this compound in developing new antimicrobial agents (Komsani et al., 2015). Similarly, derivatives starting from isonicotinic acid hydrazide, aimed at antimicrobial application, underscore the versatility of the pyridinyl scaffold in designing compounds with potential therapeutic uses (Bayrak et al., 2009).

Metal-Organic Frameworks (MOFs) The coordination behavior of azaarylpyrazole carboxylic acids, including 5-(pyridine-3-yl)pyrazole-3-carboxylic acid, has been explored for the first time, leading to the creation of crystalline metal-organic frameworks (MOFs) with luminescence enhancement properties. This research opens up new possibilities for the application of these compounds in the field of material science, particularly in the development of luminescent materials (Liu et al., 2013).

Catalytic Activities N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, synthesized through bridge-cleavage reactions with (2-pyridyl)alkyl carboxylic acids, including this compound derivatives, have shown effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides. This illustrates the compound's utility in facilitating organic transformations, particularly in cross-coupling reactions (Chen & Yang, 2018).

Anti-inflammation and Antimalarial Applications A study on 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester revealed potent anti-inflammation activity in vitro and showed significant inhibition in an egg albumin denaturation assay, suggesting its potential as a low molecular intermediate for hybrid drug synthesis with applications in anti-inflammation and antimalarial treatments (Eya’ane Meva et al., 2021).

Safety and Hazards

The safety data sheet (MSDS) for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid can be found online . It is always important to handle chemical substances with appropriate safety measures.

Future Directions

The future directions of research on 5-(Pyridin-3-yl)oxazole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities . Oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities , suggesting potential for therapeutic applications.

Mechanism of Action

Biochemical Pathways:

The affected biochemical pathways may vary depending on the specific targets. Oxazole derivatives have been associated with various activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . These activities suggest involvement in pathways related to cell growth, inflammation, and oxidative stress.

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For example, pH affects solubility, which impacts absorption. Additionally, drug interactions may alter its effects.

Properties

IUPAC Name

5-pyridin-3-yl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMJOJELHQXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696216
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857521-74-5
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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